

Bimosiamose: A Phenolic Glycoside Pan-Selectin Inhibitor for Inflammatory Diseases

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Compound of Interest

Compound Name: *Bimosiamose*

Cat. No.: *B1667080*

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bimosiamose (formerly TBC-1269) is a synthetic, non-oligosaccharide, phenolic glycoside that functions as a pan-selectin antagonist. By competitively inhibiting E-selectin, P-selectin, and L-selectin, **bimosiamose** effectively disrupts the initial tethering and rolling of leukocytes on the vascular endothelium, a critical early step in the inflammatory cascade. This mechanism of action has positioned **bimosiamose** as a potential therapeutic agent for a range of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. This technical guide provides a comprehensive overview of **bimosiamose**, including its chemical properties, mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a review of the relevant signaling pathways.

Introduction

The recruitment of leukocytes from the bloodstream to sites of tissue injury or infection is a hallmark of the inflammatory response. This process is initiated by the selectin family of cell adhesion molecules, which are expressed on the surface of both leukocytes (L-selectin) and endothelial cells (E-selectin and P-selectin). The interaction between selectins and their carbohydrate ligands on leukocytes mediates the initial capture and subsequent rolling of these cells along the vascular wall. This transient adhesion allows for subsequent firm adhesion and transmigration into the inflamed tissue.

Bimosiamose is a small molecule designed to mimic the sialyl Lewisx (sLex) moiety, the natural ligand for selectins, thereby acting as a competitive inhibitor. Its classification as a phenolic glycoside stems from its chemical structure, which incorporates phenolic rings linked to a glycosyl group.^[1] This guide will delve into the technical details of **bimosiamose** as a selectin inhibitor, providing valuable information for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Chemical and Physical Properties

Bimosiamose is a white to off-white solid powder.^[1] Its chemical structure confirms its classification as a phenolic glycoside, featuring two phenyl groups each linked to a mannose moiety.

Property	Value	Reference
Chemical Formula	C ₄₆ H ₅₄ O ₁₆	^[1] ^[2]
Molecular Weight	862.9 g/mol	^[2]
CAS Number	187269-40-5	^[1]
Synonyms	TBC-1269	^[1] ^[3]
IUPAC Name	2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid	^[2]

Mechanism of Action: Pan-Selectin Inhibition

Bimosiamose functions as a pan-selectin antagonist, competitively inhibiting the binding of leukocytes to the endothelium by targeting E-selectin, P-selectin, and L-selectin. This inhibition prevents the initial tethering and rolling of leukocytes, which is the first step in their

extravasation to inflammatory sites.[\[3\]](#)[\[4\]](#) By blocking this crucial step, **bimosiamose** effectively reduces the infiltration of inflammatory cells into tissues, thereby mitigating the inflammatory response.

Quantitative Efficacy Data

The inhibitory activity of **bimosiamose** has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) values determined for each of the selectins.

Selectin	IC50 (μM)	Reference
E-selectin	88	[3] [4]
P-selectin	20	[3] [4]
L-selectin	86	[3] [4]

Clinical Efficacy

Bimosiamose has been evaluated in several clinical trials for various inflammatory conditions. The following table summarizes key quantitative findings from these studies.

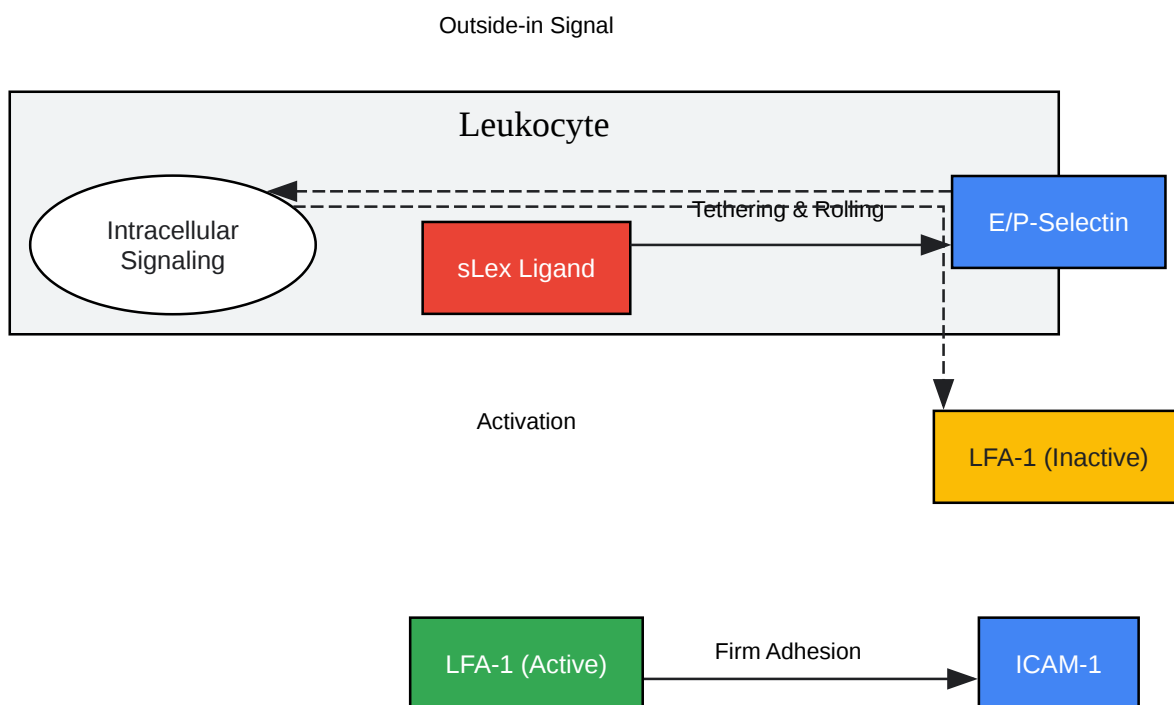
Indication	Study Design	Treatment	Key Findings	Reference
Mild Allergic Asthma	Randomized, double-blind, placebo-controlled, cross-over	Inhaled bimosiamose 70 mg bid	Attenuated the maximum late asthmatic reaction (LAR) by 50.2% compared to placebo (p=0.045).	[5]
Ozone-Induced Airway Inflammation	Double-blind, placebo-controlled, randomized, cross-over	Inhaled bimosiamose 10 mg bid	Reduced sputum neutrophils by 40% (p=0.068), IL-8 by 35% (p=0.004), and MMP-9 by 46% (p=0.022) compared to placebo.	
Chronic Obstructive Pulmonary Disease (COPD)	Randomized, double-blind, placebo-controlled, cross-over	Inhaled bimosiamose 10 mg bid	Decreased sputum IL-8 concentration (-9.49 ng/mL, p=0.008) and macrophage count (-0.200 x 10 ⁶ cells/mL, p=0.012) compared to placebo.	

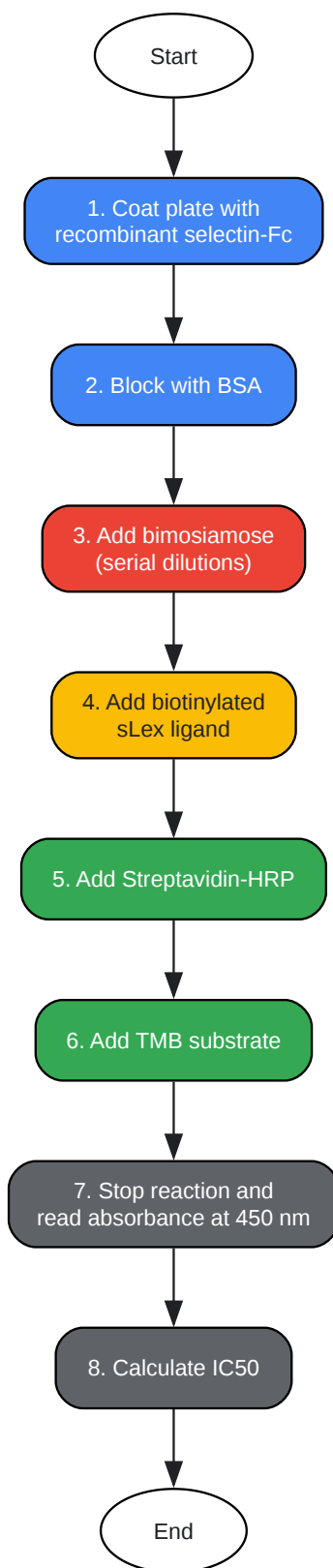
Signaling Pathways in Leukocyte Adhesion and Inflammation

Selectin-mediated adhesion is not merely a physical tethering process; it also initiates intracellular signaling cascades within the leukocyte that are crucial for subsequent firm adhesion and transmigration. While direct experimental evidence detailing the specific effects of **bimosiamose** on these downstream pathways is limited, understanding the general mechanisms provides context for its anti-inflammatory action.

Selectin-Mediated Signaling Leading to Integrin Activation

The binding of selectins to their ligands on leukocytes triggers "outside-in" signaling. This process leads to the activation of integrins, such as LFA-1 (Lymphocyte Function-associated Antigen-1), on the leukocyte surface. Activated integrins undergo a conformational change that increases their affinity for their ligands on the endothelial cell surface, primarily ICAMs (Intercellular Adhesion Molecules). This high-affinity binding mediates the firm adhesion of the leukocyte, a prerequisite for its subsequent diapedesis across the endothelial barrier.





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